4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one
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Overview
Description
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 g/mol . This compound features a piperazine ring substituted with a hydroxycyclopentylmethyl group, making it a unique structure in the realm of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . This method yields protected piperazines in high yields (81-91%).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkyl halides are used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones and aldehydes), reduced derivatives (alcohols and amines), and various substituted piperazine derivatives.
Scientific Research Applications
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxycyclopentylmethyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a wide range of biological activities.
1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a hydroxycyclopentylmethyl group.
4-(2-Hydroxyethyl)piperazin-2-one: Another piperazine derivative with a hydroxyethyl group.
Uniqueness
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1-hydroxycyclopentyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-7-12(6-5-11-9)8-10(14)3-1-2-4-10/h14H,1-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIBRTVYIWNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCNC(=O)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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